Cy3 dic18
CAS No.:
Cat. No.: VC16019016
Molecular Formula: C59H97IN2
Molecular Weight: 961.3 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Molecular Formula | C59H97IN2 | 
|---|---|
| Molecular Weight | 961.3 g/mol | 
| IUPAC Name | 2-[3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindole;iodide | 
| Standard InChI | InChI=1S/C59H97N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-50-60-54-46-39-37-44-52(54)58(3,4)56(60)48-43-49-57-59(5,6)53-45-38-40-47-55(53)61(57)51-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3;1H/q+1;/p-1 | 
| Standard InChI Key | LGGGGSMIMQDWCZ-UHFFFAOYSA-M | 
| Canonical SMILES | CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] | 
Introduction
Structural and Photophysical Properties
Molecular Architecture
Cy3 DiC18 features a fluorene core modified with two octadecyl chains, enhancing its affinity for lipid bilayers and reducing aqueous solubility. The polymethine bridge in its structure is responsible for its absorption and emission in the visible spectrum. The dye’s hydrophobic nature necessitates formulation into nanocarriers, such as quatsomes (QSs), to improve dispersibility in aqueous environments.
Absorption and Emission Characteristics
The compound exhibits a solvatochromic shift, with absorption maxima ranging from 387 nm (nonpolar solvents) to 411 nm (polar solvents). Emission wavelengths similarly vary from 418 nm in hydrophobic environments to 541 nm in polar media. This environmental sensitivity enables its use in probing membrane dynamics and solvent interactions.
Table 1: Photophysical Properties of Cy3 DiC18
| Property | Nonpolar Solvent | Polar Solvent | Quatsome-Encapsulated | 
|---|---|---|---|
| Absorption Max (nm) | 387 | 411 | 402 | 
| Emission Max (nm) | 418 | 541 | 525 | 
| Quantum Yield | ~1.0 | 0.46 | 0.75 | 
| Fluorescence Lifetime (ns) | 2.5 | 1.2 | 2.0 | 
Synthesis and Formulation
Synthetic Routes
Cy3 DiC18 is synthesized via Stille and Ullmann coupling reactions, followed by purification using column chromatography. Industrial production employs automated reactors and continuous flow systems to ensure scalability and consistency. Quality control involves high-performance liquid chromatography (HPLC) and mass spectrometry to verify purity.
Nanocarrier Encapsulation
The DELOS-SUSP method is utilized to load Cy3 DiC18 into QSs, achieving optimal loading ratios (e.g., 1.3×10⁻² mol dye per mol surfactant). This encapsulation mitigates aggregation in aqueous media and enhances cellular uptake efficiency.
Mechanisms of Fluorescence Modulation
Photoisomerization Dynamics
Cy3 DiC18 undergoes trans-cis photoisomerization, a non-radiative decay pathway that reduces fluorescence intensity. Conjugation to biomolecules like DNA or proteins restricts this isomerization, increasing quantum yield from <10% in free dye to 85% when bound.
Environmental Sensitivity
The dye’s fluorescence is modulated by:
- 
Solvent Polarity: Bathochromic shifts in emission correlate with solvent dielectric constant. 
- 
Nucleobase Stacking: π-π interactions with DNA bases stabilize the trans isomer, enhancing fluorescence. Purine-rich sequences (e.g., G-C pairs) yield 100% intensity, while pyrimidines (e.g., T-A) reduce it to 45%. 
- 
Protein Binding: Interactions with proteins like replication protein A (RPA) increase fluorescence lifetime from 0.3 ns to 2.5 ns by sterically hindering isomerization. 
Biological and Industrial Applications
Cellular Imaging
Cy3 DiC18’s membrane integration facilitates real-time tracking of cellular processes. In HCT 116 cells, QS-encapsulated dye exhibits brighter fluorescence compared to free dye, which aggregates in aqueous media.
Protein-DNA Interaction Studies
The protein-induced fluorescence enhancement (PIFE) effect is leveraged to study binding dynamics. For example, RPA binding to Cy3-labeled DNA increases fluorescence by 81–114%, depending on label orientation.
Diagnostic and Environmental Monitoring
The dye is employed in fluorescent sensors for detecting pollutants and biomolecules. Its oxidation of guanine to 8-oxoguanine via photoinduced electron transfer underpins applications in genotoxicity assays.
Comparative Analysis with Analogous Probes
Cy5 and Cy7 DiC18 Derivatives
Cy3 DiC18 operates in the visible spectrum (400–600 nm), offering superior resolution for in vitro studies. In contrast, Cy7 DiC18’s near-infrared emission (700–900 nm) minimizes tissue autofluorescence, making it preferable for in vivo imaging.
Table 2: Comparison of Cyanine Dyes
| Property | Cy3 DiC18 | Cy5 DiC18 | Cy7 DiC18 | 
|---|---|---|---|
| Absorption Max (nm) | 387–411 | 630–650 | 750–780 | 
| Quantum Yield | 0.46–1.0 | 0.3–0.7 | 0.2–0.5 | 
| Primary Use | In vitro imaging | Multicolor assays | In vivo tracking | 
Non-Cyanine Alternatives
Rhodamine derivatives exhibit narrower Stokes shifts and lower environmental sensitivity, limiting their utility in complex biological systems compared to Cy3 DiC18.
Challenges and Future Directions
Limitations
- 
Aqueous Instability: Requires nanocarrier encapsulation for biological use. 
- 
Photobleaching: Prolonged illumination degrades fluorescence intensity. 
- 
Sequence-Dependent Variability: DNA labeling efficiency fluctuates with nucleobase composition. 
Innovations in Probe Design
Ongoing research focuses on sulfonated derivatives to enhance photostability and reduce nonspecific binding. Advances in conjugation chemistry aim to improve labeling specificity for low-abundance targets.
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